Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-

Description

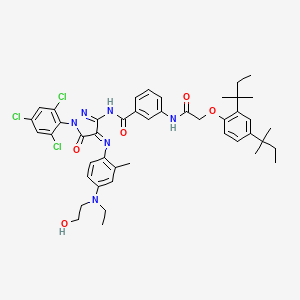

The compound Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- (hereafter referred to as the "target compound") is a multifunctional benzamide derivative. Its structure comprises:

- A benzamide core substituted at position 3 with a phenoxyacetyl group bearing bulky 2,4-bis(1,1-dimethylpropyl) substituents.

- An N-linked pyrazole ring (4,5-dihydro-5-oxo-1H-pyrazol-3-yl) connected via an imino group to a phenyl ring modified with ethyl(2-hydroxyethyl)amino and methyl groups.

- A 2,4,6-trichlorophenyl group at position 1 of the pyrazole, contributing significant lipophilicity and steric bulk.

Properties

CAS No. |

65749-37-3 |

|---|---|

Molecular Formula |

C45H51Cl3N6O5 |

Molecular Weight |

862.3 g/mol |

IUPAC Name |

3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]benzamide |

InChI |

InChI=1S/C45H51Cl3N6O5/c1-9-44(5,6)29-15-18-37(33(23-29)45(7,8)10-2)59-26-38(56)49-31-14-12-13-28(22-31)42(57)51-41-39(43(58)54(52-41)40-34(47)24-30(46)25-35(40)48)50-36-17-16-32(21-27(36)4)53(11-3)19-20-55/h12-18,21-25,55H,9-11,19-20,26H2,1-8H3,(H,49,56)(H,51,52,57) |

InChI Key |

WUCNFXSTEJBBSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NN(C(=O)C3=NC4=C(C=C(C=C4)N(CC)CCO)C)C5=C(C=C(C=C5Cl)Cl)Cl)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzamide core, followed by the sequential addition of the various substituents. Key steps in the synthesis may include:

Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.

Acetylation: The acetyl group is typically introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Amino Group Addition: The amino group can be added through a nucleophilic substitution reaction involving an amine.

Formation of the Pyrazolyl Group:

Industrial production methods for this compound would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring the process is economically viable.

Chemical Reactions Analysis

Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amino groups, leading to the formation of quinones and nitroso derivatives, respectively.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the pyrazole ring.

Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound for drug development.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The target compound shares structural motifs with several benzamide and heterocyclic derivatives documented in the evidence. Key analogs include:

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Shared Features : Pyrazole/pyrimidine hybrid core, aromatic substituents.

- Differences: Replaces the trichlorophenyl group with a fluorophenyl-chromenone system. Lacks the phenoxyacetyl-bis(1,1-dimethylpropyl) substituent. Includes a sulfonamide group instead of the ethyl(2-hydroxyethyl)amino group.

- Impact : Reduced lipophilicity (logP) due to fewer chlorine atoms and the presence of polar sulfonamide. Melting point (175–178°C) and mass (589.1 g/mol) suggest moderate stability compared to the target compound .

N-[6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxybenzamide ()

- Shared Features : Benzamide core, bulky tert-butyl substituents.

- Differences: Substituted with a tetrahydropyrimidine-dione group instead of a pyrazole.

- Impact : Lower molecular weight (494.58 g/mol) and polar groups may improve aqueous solubility compared to the target compound .

3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide ()

- Shared Features: Benzamide core, nitrogen-rich heterocycles (quinazolinone).

- Differences: Incorporates a purine-quinazolinone system, likely for nucleotide mimicry. Lacks halogenated aryl groups, reducing steric hindrance.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-, is a complex structure that incorporates multiple pharmacophores known for their potential therapeutic effects.

Chemical Structure and Properties

The chemical structure of the compound includes:

- A benzamide core

- A pyrazole ring

- Multiple substituents including a bis(1,1-dimethylpropyl)phenoxy group and an ethyl(2-hydroxyethyl)amino group

This complex structure suggests potential multi-target biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzamide derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains. In one study, benzamide derivatives were synthesized and tested for antibacterial efficacy, revealing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 200 | E. coli |

| Compound B | 150 | S. aureus |

| Benzamide X | 100 | P. aeruginosa |

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer potential. A study focused on the synthesis of pyrazole-benzamide hybrids reported significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. It has shown promising results as an acetylcholinesterase (AChE) inhibitor with IC50 values in the nanomolar range. This suggests its potential use in treating conditions like Alzheimer's disease .

| Enzyme | IC50 (nM) |

|---|---|

| AChE | 25 |

| BuChE | 50 |

| hCA I | 10 |

| hCA II | 15 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications at specific positions on the benzamide and pyrazole rings can significantly enhance potency. For example:

- Substituting electron-withdrawing groups at the para position of the phenyl ring increases AChE inhibition.

- The introduction of hydrophilic groups enhances solubility and bioavailability.

Case Studies

Several case studies have highlighted the effectiveness of similar benzamide compounds:

- Study on Dual Inhibition : A recent publication described a series of benzamide derivatives that exhibited dual inhibition against AChE and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's therapy .

- Pyrazole-Benzamide Hybrids : Research into pyrazole-benzamide hybrids indicated that these compounds not only displayed high anti-inflammatory activity but also showed promise as anti-cancer agents through apoptosis induction mechanisms .

- Toxicological Assessments : Toxicity studies using zebrafish embryos revealed that certain modifications in the benzamide structure could lead to reduced toxicity while maintaining efficacy against pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this benzamide derivative, and how can reaction conditions be optimized for purity and yield?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including amide coupling, nucleophilic substitution, and heterocycle formation. Key steps include:

- Step 1 : Reacting 2,4-bis(1,1-dimethylpropyl)phenol with chloroacetyl chloride to form the phenoxyacetyl intermediate.

- Step 2 : Coupling the intermediate with an amine-containing pyrazole derivative via EDC/HOBt-mediated amide bond formation.

- Step 3 : Introducing the ethyl(2-hydroxyethyl)amino group via reductive amination or nucleophilic substitution .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing imino vs. keto tautomers).

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.

- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers design initial biological activity screens to evaluate this compound’s potential as an enzyme inhibitor or receptor modulator?

- Screening Workflow :

Target Selection : Prioritize enzymes/receptors based on structural motifs (e.g., trichlorophenyl group for hydrophobic interactions).

In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., kinase inhibition, protease activity).

Dose-Response Curves : Determine IC₅₀ values across a concentration range (1 nM–100 µM).

Controls : Include positive inhibitors (e.g., staurosporine for kinases) and solvent controls .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across assays?

- Troubleshooting Framework :

- Assay Validation : Confirm reagent stability (e.g., ATP concentration in kinase assays).

- Solubility Checks : Use DLS or nephelometry to detect aggregation at high concentrations.

- Off-Target Profiling : Screen against unrelated enzymes (e.g., phosphatases) to rule out nonspecific binding.

- Structural Confirmation : Re-characterize the compound batch to exclude degradation .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve this compound’s potency and selectivity?

- SAR Design :

- Substituent Variation : Modify the trichlorophenyl group (e.g., replace Cl with F or methyl) to assess steric/electronic effects.

- Scaffold Hopping : Replace the pyrazole ring with isoxazole or triazole to evaluate heterocycle contributions.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with the hydroxyethyl group) .

- Example SAR Table :

| Derivative | R₁ (Pyrazole) | R₂ (Phenyl) | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|---|

| Parent | 2,4,6-Cl₃ | Ethyl-HEA | 45 | 1.0 |

| Derivative A | 2,4-F₂ | Ethyl-HEA | 120 | 0.5 |

| Derivative B | 2,4,6-Cl₃ | Methyl-HEA | 85 | 1.8 |

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action, particularly its interaction with target proteins?

- Approaches :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with purified target proteins.

- X-ray Crystallography : Resolve co-crystal structures to identify binding pocket interactions.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

- Resolution Steps :

Force Field Adjustment : Re-parameterize docking software for halogen bonding (critical for trichlorophenyl interactions).

Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions.

Mutagenesis Studies : Validate predicted binding residues (e.g., alanine scanning of key amino acids) .

Methodological Best Practices

Q. What precautions are essential when handling this compound due to its structural complexity and potential toxicity?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.